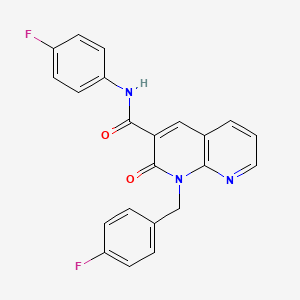
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of the 1,8-naphthyridin-4(1H)-on-3-carboxamide family. This class of compounds has been the subject of research due to their biological activities, particularly their interaction with cannabinoid receptors and potential cytotoxic effects against certain cancer cell lines.
Synthesis Analysis
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has been explored, with a focus on the introduction of various 2-substituents to the naphthyridine core. The synthesis process has been extended from previous methods to include a broader range of substituents, leading to compounds with significant cytotoxicity. The 2-(4-fluorophenyl) derivative, which is closely related to the compound , demonstrated potent cytotoxicity and, in one case, was curative at a low dose in a mouse model of colon tumors .
Molecular Structure Analysis
The molecular structure of the compound includes a 1,8-naphthyridine core, which is a bicyclic system that can be modified to enhance biological activity. The presence of the 4-fluorobenzyl and 4-fluorophenyl groups suggests that the compound may have high affinity for certain biological targets, such as the cannabinoid CB2 receptor. The fluorine atoms are likely to influence the electronic properties of the molecule, potentially affecting its binding affinity and selectivity .
Chemical Reactions Analysis
While the specific chemical reactions involving "1-(4-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" are not detailed in the provided papers, the general class of 1,8-naphthyridin-4(1H)-on-3-carboxamides has been shown to interact with cannabinoid receptors. The modifications on the naphthyridine core, such as the introduction of fluorobenzyl and fluorophenyl groups, are designed to enhance these interactions, leading to high affinity and selectivity for the CB2 receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly detailed in the provided papers. However, the structural features suggest that it is likely to be a solid at room temperature, with the potential for moderate to low solubility in water due to the presence of the fluorinated aromatic rings and the carboxamide group. The fluorine atoms may also increase the compound's lipophilicity, which could influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Cancer Research
Compounds structurally related to 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have been synthesized and evaluated for their cytotoxic activity. Specifically, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a similar structural framework, have demonstrated potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. Some derivatives exhibited IC50 values below 10 nM, indicating significant potential in cancer therapy. A single dose of a particular 2-(4-fluorophenyl) derivative was curative against subcutaneous colon 38 tumors in mice, highlighting the therapeutic promise of this class of compounds (Deady et al., 2005).
Antibacterial Properties
The antibacterial activity of naphthyridine derivatives, closely related to the chemical structure , has been studied. These compounds, especially those with specific substituents, have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues exhibited more potent activity than enoxacin, a well-known antibacterial agent. This suggests potential applications of these compounds in developing new antibacterial drugs (Egawa et al., 1984).
Fluorinated Naphthoic Acids Synthesis
The synthesis of mono- and difluoronaphthoic acids, which are structural components related to the compound , has been explored. These fluorinated naphthoic acids are found in several biologically active compounds. The synthesis involved various steps, including electrophilic fluorination and Friedel-Crafts cyclization, leading to compounds with potential biological activity (Tagat et al., 2002).
HIV-1 Integrase Inhibition
Compounds with a similar naphthyridine base structure have been investigated as HIV-1 integrase inhibitors. These inhibitors play a crucial role in preventing the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. Derivatives of naphthyridine have shown promising results in inhibiting this enzyme, suggesting potential applications in HIV treatment (Embrey et al., 2005).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-16-5-3-14(4-6-16)13-27-20-15(2-1-11-25-20)12-19(22(27)29)21(28)26-18-9-7-17(24)8-10-18/h1-12H,13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQBLAJECKVIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

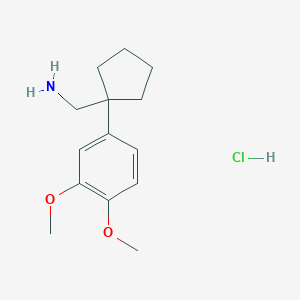

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-bromo-2-methyl-2H-indazol-3-yl)methanone](/img/structure/B2501839.png)
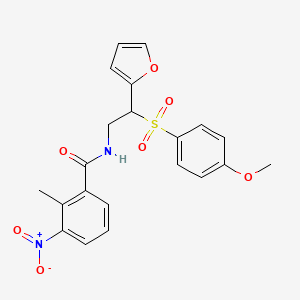
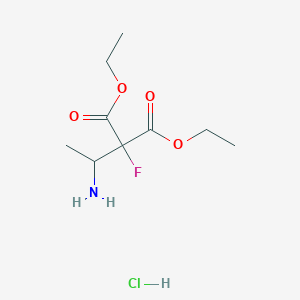
![(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2501844.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)
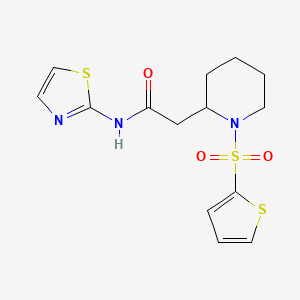
![2-({6-[(4-Chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)ethanol](/img/structure/B2501851.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2501853.png)

![Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501856.png)
![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)